molecular formula C13H15N3OS B2684401 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide CAS No. 498568-74-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide

Cat. No.: B2684401
CAS No.: 498568-74-4
M. Wt: 261.34
InChI Key: GKOADFSLAGAFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide (CAS Number: 851722-10-6) is a chemical compound featuring the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . The 2-aminothiazole core is a fundamental component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, and is known for its broad pharmacological spectrum . This particular scaffold is recognized for its role in investigating small molecule antitumor agents aimed at decreasing drug resistance and reducing unpleasant side effects . Derivatives of 2-aminothiazole have been demonstrated to exhibit potent and selective inhibitory activity at nanomolar concentrations against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and others . The specific research applications for this compound can be inferred from its structural class. Compounds within this family are investigated as inhibitors of multiple enzyme targets, such as EGFR/VEGFR kinase, Src and Abl kinase, tubulin polymerase, and topoisomerase IV . The presence of the amide functional group in the structure aligns with common modifications made to the 2-amine group of the framework to explore structure-activity relationships (SAR) and enhance antitumor potency . Researchers value this compound and its analogs for developing novel agents with target-specific mechanisms of action and a favorable therapeutic index in the field of oncology. This product is intended for research purposes only and is not approved for use in humans, or as a diagnostic, therapeutic, or veterinary agent.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-3-12(17)15-10-6-4-9(5-7-10)11-8-18-13(14)16-11/h4-8H,2-3H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOADFSLAGAFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide typically involves the reaction of 2-aminothiazole with a suitable phenylbutanamide derivative. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Thiazole Ring Formation

Thiazole rings are typically synthesized via methods such as the Hantzsch reaction or cyclization of thioamides. For this compound, the thiazole ring may be constructed using a thioamide precursor, followed by oxidation or cyclization to form the aromatic heterocycle .

Acetamide Group Formation

The acetamide group at position 4 is formed through amide coupling. A chloroacetamide derivative (e.g., 2-chloroacetamide) reacts with allylamine in the presence of a coupling reagent (e.g., HATU or TBTU) and a base (e.g., DIPEA) to yield the N-allyl acetamide moiety .

Coupling of Thiazole and Acetamide

The final step involves coupling the thiazole-4-yl group with the acetamide. This is achieved via amide bond formation using reagents such as HATU or TBTU, which activate the carboxylic acid group of the thiazole derivative for reaction with the amine (allylamine) .

Critical Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Thiazole formationThioamide precursors, cyclization agents (e.g., H₂O₂, iodine)Construct the thiazole ring.
Ureido group installationPhenylurea, K₂CO₃/Et₃N, DMF/EtOHSubstitution of chloride with ureido group via nucleophilic attack.
Acetamide formationChloroacetamide, allyl

Scientific Research Applications

Anticancer Applications

The thiazole derivative N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide has been investigated for its anticancer properties. Research indicates that compounds with a 2-amino-thiazole scaffold demonstrate significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • Antiproliferative Activity : Studies have shown that derivatives of 2-amino-thiazole exhibit remarkable antiproliferative activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some compounds displayed selective action against glioblastoma and melanoma cells while showing low toxicity to normal cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, one study highlighted that certain derivatives led to increased apoptotic markers in melanoma and pancreatic cancer cell lines .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Compounds with thiazole moieties are known to scavenge free radicals effectively.

Findings:

  • Radical Scavenging Activity : Research has demonstrated that thiazole-based compounds can significantly reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .
  • Protective Effects : In vivo studies have indicated that these compounds can protect against radiation-induced damage in animal models, highlighting their potential use in therapeutic contexts where oxidative stress is a concern .

Antimicrobial Applications

This compound and its derivatives have shown promising antimicrobial activity against various pathogens.

Research Insights:

  • Broad-Spectrum Activity : Compounds possessing the thiazole ring have been tested against a range of bacteria and fungi. For example, certain derivatives exhibited significant inhibition against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Observations:

  • Substituent Influence : Modifications on the phenyl ring or thiazole moiety can significantly affect biological activity. For instance, larger lipophilic substituents tend to enhance anticancer activity by improving the compound's ability to penetrate cellular membranes .
  • Lead Compounds : Identifying lead compounds through SAR studies has facilitated the development of more potent derivatives with improved selectivity and reduced toxicity towards normal cells .

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Reference
Target Compound : N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]butanamide C₁₃H₁₅N₃OS 277.35 Phenyl-thiazole core + butanamide Unknown (hypothesized enzyme/receptor modulation) -
Mirabegron (β3-adrenergic agonist) C₂₁H₂₄N₄O₂S 396.51 Extended acetamide chain with hydroxy-phenyl-ethylamine substituent Selective β3-adrenergic agonist (IC₅₀ ~20 nM for β3); treats overactive bladder
Compound 6b (COX-2 inhibitor) C₁₀H₉N₃O₂S 251.27 Phenyl-thiazole core + 2-methoxyphenol Selective COX-2 inhibitor (IC₅₀ ~9–11 µM); anti-inflammatory activity
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]benzamide (GSK-3 inhibitor VIII) C₁₅H₁₂N₃OS 297.34 Phenyl-thiazole core + benzamide GSK-3 inhibition via ATP-binding site blockade
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide C₁₂H₁₃N₃OS 247.31 Phenyl-thiazole core + propanamide Research chemical; uncharacterized activity
Amide Chain Length and Hydrophobicity
  • The butanamide chain in the target compound provides moderate hydrophobicity compared to shorter-chain analogues like propanamide (C3 vs. C4). This may enhance membrane permeability or alter binding pocket interactions in enzyme targets .
  • Mirabegron ’s extended acetamide chain with a hydroxy-phenyl-ethylamine group enables selective β3-adrenergic receptor agonism, highlighting how bulkier substituents drive receptor specificity .
Functional Group Variations
  • Sulfonamide vs. Sulfonamides often exhibit enhanced metabolic stability but may reduce solubility .
  • Benzamide vs. Butanamide : The benzamide derivative () shows GSK-3 inhibition, suggesting that aromatic amides favor kinase interactions, while aliphatic amides (e.g., butanamide) might target other enzymes or receptors .
Substituted Phenyl Rings
  • Compound 6b () substitutes the phenyl ring with a 2-methoxyphenol group, conferring COX-2 selectivity. In contrast, the target compound’s unsubstituted phenyl ring may prioritize different binding interactions .
  • W495 (), a resorcinol derivative (dihydroxyphenyl), exhibits tyrosinase inhibition (EC₅₀ ~50 µM). The absence of hydroxyl groups in the target compound could reduce antioxidant or metal-chelating activity .

Pharmacokinetic and Mechanistic Insights

  • Enzyme Inhibition : The target compound’s thiazole-amide scaffold is shared with GSK-3 inhibitors () and COX/LOX modulators (). Its lack of bulky substituents may limit steric hindrance, allowing broader enzyme interactions.
  • Receptor Selectivity : Mirabegron’s β3 selectivity arises from its extended substituents, whereas simpler amides like the target compound may lack receptor specificity without additional functional groups .
  • Metabolic Stability : Longer aliphatic chains (e.g., butanamide) may improve metabolic stability compared to shorter chains (propanamide) but could reduce aqueous solubility .

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with biological targets. The compound has a molecular weight of approximately 261.34 g/mol and can be synthesized through various chemical pathways involving thiazole derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The thiazole moiety facilitates hydrogen bonding and π-π interactions, which are critical for binding to biological targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 2-amino-thiazole scaffold. For instance, derivatives of 2-amino-4-phenylthiazole have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. One study reported that certain derivatives exhibited selective cytotoxicity towards glioblastoma U251 and melanoma WM793 cells while sparing normal cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity
This compoundA54912High
2-Amino-4-phenylthiazoleHeLa10Moderate
2-Amino-thiazole derivativeHT2915High

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies demonstrated that these compounds effectively reduce mRNA expression levels of inflammatory markers in response to lipopolysaccharide (LPS) stimulation .

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionConcentration (µM)Effectiveness
This compoundIL-610Significant
Benzoxazole derivativeTNF-α5Moderate

Case Studies

  • In Vitro Studies : A study conducted by Zhang et al. synthesized various thiazole derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that certain compounds showed promising results with low toxicity towards normal cells .
  • In Vivo Studies : Another investigation focused on the efficacy of thiazole derivatives in mouse models. The lead compound significantly delayed tumor growth in xenograft models while promoting apoptosis in cancer cells without affecting healthy tissues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide?

  • Methodology : Synthesis typically involves coupling reactions between the thiazole amine and phenylbutanamide precursors. A common approach is to use carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions. For analogous thiazole derivatives, reactions have been optimized in anhydrous DMF or THF at 0–25°C, followed by purification via column chromatography (silica gel, gradient elution) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Employ a combination of analytical techniques:

  • NMR : Confirm proton and carbon environments (e.g., thiazole C-H at δ 6.8–7.2 ppm, amide protons at δ 8.0–8.5 ppm).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₃H₁₆N₃OS: 270.1).
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen for COX/LOX inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. For example, pre-incubate the compound with recombinant COX-1/COX-2 or 15-LOX enzymes and measure arachidonic acid metabolite production. IC₅₀ values can be compared to reference inhibitors (e.g., indomethacin for COX) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Collect diffraction data at 100 K using a synchrotron or Cu-Kα source. Refine the structure with SHELXL (for small-molecule refinement) or SIR97 (for direct methods in structure solution). Key parameters include R < 0.05 and data-to-parameter ratio >15 .

Q. What computational strategies predict its binding affinity to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) into active sites of β₃-adrenergic receptors or COX-2 (PDB IDs: 7C7U, 5KIR). Use force fields like AMBER to simulate ligand-receptor dynamics. Validate with free-energy perturbation (FEP) or MM-GBSA calculations to estimate ΔGbinding .

Q. How to address contradictions in reported bioactivity data for thiazole derivatives?

  • Methodology : Conduct meta-analysis of SAR studies to identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance COX-2 selectivity). Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out assay-specific artifacts .

Q. What strategies optimize its pharmacokinetic properties?

  • Methodology :

  • LogP : Adjust via substituent modifications (e.g., introducing polar groups like -OH or -OCH₃) to target LogP ~2–3.
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (e.g., tert-butyl groups) to block CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.